Cas no 20848-83-3 (4H-1-Benzothiopyran-4-one, 2,3-dimethyl-)

4H-1-Benzothiopyran-4-one, 2,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzothiopyran-4-one, 2,3-dimethyl-
- SCHEMBL10330425
- 2,3-DIMETHYLTHIOCHROMONE
- DTXSID801347310
- 2-Trideutromethyl-3-methylthiochromone
- 2,3-Dimethyl-4H-thiochromen-4-one
- Q63409600
- 20848-83-3
-
- インチ: InChI=1S/C11H10OS/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
- InChIKey: MBMJRWSFDYUTRL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(SC2=CC=CC=C2C1=O)C
計算された属性
- せいみつぶんしりょう: 190.04523611g/mol
- どういたいしつりょう: 190.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 42.4Ų
4H-1-Benzothiopyran-4-one, 2,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-55261219-1.0g |
2,3-dimethyl-4H-thiochromen-4-one |
20848-83-3 | 95% | 1.0g |
$0.0 | 2023-02-03 |
4H-1-Benzothiopyran-4-one, 2,3-dimethyl- 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
4H-1-Benzothiopyran-4-one, 2,3-dimethyl-に関する追加情報
Comprehensive Overview of 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3): Properties, Applications, and Industry Insights
The compound 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- (CAS No. 20848-83-3) is a specialized organic molecule belonging to the benzothiopyranone family. Its unique structure, featuring a sulfur-containing heterocyclic core with methyl substitutions at the 2 and 3 positions, makes it a subject of interest in pharmaceutical and material science research. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending queries such as "sustainable synthesis of benzothiopyranones" and "bioactive derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one."
From a structural perspective, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- exhibits a planar aromatic system with a thiopyran ring fused to a benzene moiety. The methyl groups at positions 2 and 3 influence its electronic distribution, enhancing its reactivity in nucleophilic substitutions. Researchers have explored its role as a precursor for fluorescent dyes and photoactive materials, aligning with the growing demand for organic optoelectronic compounds in solar cell technologies. Recent studies highlight its potential in designing low-cost organic semiconductors, a topic frequently searched in academic databases.
In pharmaceutical contexts, derivatives of 2,3-dimethyl-4H-1-benzothiopyran-4-one have shown promise as scaffolds for enzyme inhibitors, particularly in targeting inflammatory pathways. This aligns with the surge in searches for "anti-inflammatory heterocyclic compounds" and "small molecule drug discovery." The compound’s ability to undergo regioselective functionalization allows medicinal chemists to optimize bioactivity, addressing industry demands for highly selective therapeutic agents with minimal off-target effects.
Environmental considerations are also paramount. The synthesis of CAS 20848-83-3 has evolved to incorporate green chemistry principles, such as solvent-free reactions and catalytic methods, responding to queries like "eco-friendly synthesis of sulfur heterocycles." These advancements reduce waste generation and energy consumption, making the compound more attractive for industrial-scale production under stringent regulatory frameworks.
Analytical techniques for characterizing 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- include HPLC-MS and NMR spectroscopy, which are critical for quality control in commercial batches. The compound’s stability under varying pH conditions has been investigated, addressing common concerns about "storage stability of benzothiopyranones" in logistics forums. Such data ensures reliable performance in end-use applications, from agrochemical formulations to polymeric additives.
Market trends indicate rising interest in CAS 20848-83-3 due to its versatility. Patent analyses reveal applications in OLED materials and corrosion inhibitors, topics frequently queried in technical whitepapers. Furthermore, collaborations between academia and industry aim to explore its use in biodegradable polymers, tapping into the global push for sustainable materials.
In conclusion, 4H-1-Benzothiopyran-4-one, 2,3-dimethyl- represents a multifaceted compound with expanding relevance across scientific disciplines. By integrating cutting-edge research with real-world applications, this overview caters to professionals seeking actionable insights while optimizing content for search terms like "benzothiopyranone derivatives 2024" and "industrial uses of 20848-83-3." Its adaptability ensures continued exploration in both established and emerging fields.
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